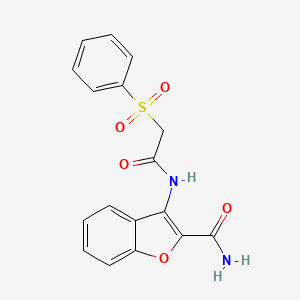![molecular formula C17H13F3N4O3 B2473684 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 2034504-23-7](/img/structure/B2473684.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound known for its unique chemical structure and diverse applications in scientific research. This compound contains a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic ring system, and a benzamide moiety substituted with a trifluoromethyl group. It is often studied for its potential biological activities and its role as a chemical intermediate in various synthetic processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes:
Formation of the pyrido[2,3-d]pyrimidine core: : This step involves the condensation of appropriate heterocyclic precursors under reflux conditions in the presence of acidic or basic catalysts.
N-alkylation: : Introduction of the 2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl group via an alkylation reaction using alkyl halides.
Benzamide formation: : Coupling the intermediate with 4-(trifluoromethyl)benzoic acid or its derivatives using amide bond formation techniques, such as using coupling agents like EDCI or DCC.
Industrial Production Methods: In industrial settings, large-scale production of this compound might involve automated synthesis with continuous flow reactors to ensure high yields and purity. The use of protective groups during synthesis and subsequent deprotection steps are optimized for industrial-scale production to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions:
Oxidation: : It can undergo oxidation reactions to form more oxidized derivatives.
Reduction: : Reduction can yield less oxidized forms, potentially altering its biological activity.
Substitution: : Various substituents can be introduced at specific positions on the molecule through nucleophilic or electrophilic substitution.
Oxidation: : Using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: : Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Utilizing reagents like halides (Br2, I2) or organometallic reagents (Grignard reagents).
Major Products: The major products depend on the type of reaction and the conditions applied. For instance, oxidation may yield more oxidized heterocyclic derivatives, while substitution reactions introduce new functional groups to enhance or modify the compound’s properties.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: : Used as an intermediate in synthesizing other complex organic molecules.
Enzyme Inhibition Studies: : Investigated for its potential to inhibit specific enzymes, revealing insights into enzyme function and regulation.
Drug Development: : Explored as a lead compound in the development of new pharmaceuticals due to its unique structure and potential biological activity.
Material Science:
作用機序
Molecular Targets and Pathways: The exact mechanism of action for N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide varies depending on its application. In biological systems, it might interact with specific enzymes or receptors, potentially inhibiting or modulating their activity. These interactions can trigger downstream signaling pathways, leading to various cellular responses. Detailed studies involving molecular docking and biochemical assays are often employed to elucidate these mechanisms.
類似化合物との比較
Uniqueness: This compound's uniqueness lies in its specific trifluoromethyl-benzamide and pyrido[2,3-d]pyrimidine core, which confer distinct chemical properties and potential biological activities not found in other compounds.
Similar Compounds:N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide: : Lacks the trifluoromethyl group.
4-(Trifluoromethyl)benzamide: : Does not contain the pyrido[2,3-d]pyrimidine moiety.
Pyrido[2,3-d]pyrimidin-4-one derivatives: : Similar core structure but different substituents.
特性
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O3/c18-17(19,20)11-5-3-10(4-6-11)14(25)22-8-9-24-15(26)12-2-1-7-21-13(12)23-16(24)27/h1-7H,8-9H2,(H,22,25)(H,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWCXAWRHSCEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2473604.png)
![1-[(3S,10R,13S)-3-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R,6S)-3,4-Dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B2473606.png)
![2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2473607.png)




![7-isobutyl-5-(isopentylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2473616.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)acetamide](/img/structure/B2473617.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2473618.png)
![2,2-diphenyl-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2473621.png)

![N-(3-chloro-4-methoxyphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2473624.png)
